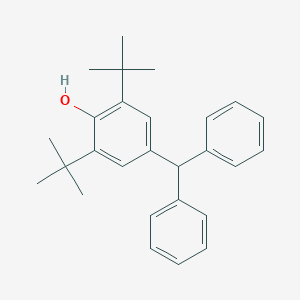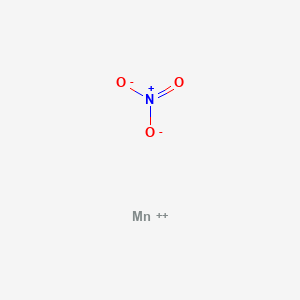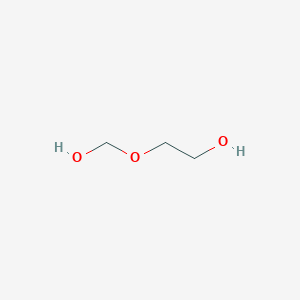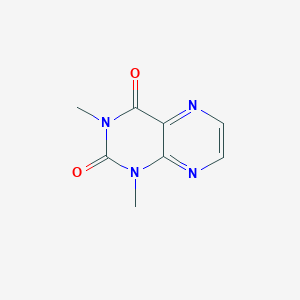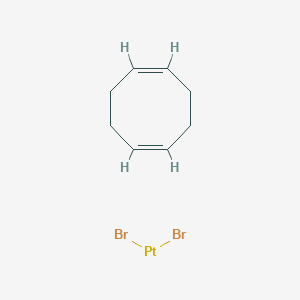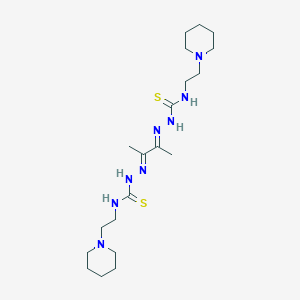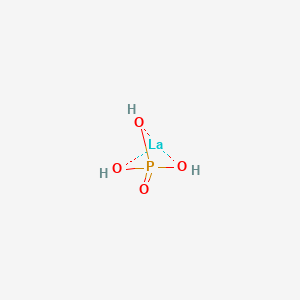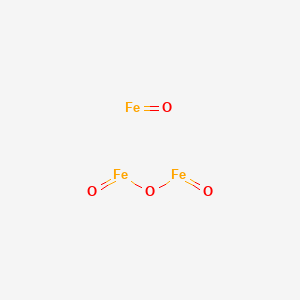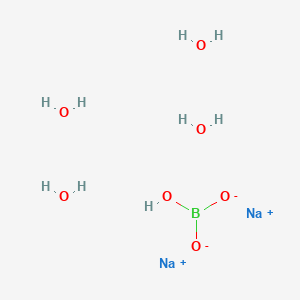
Kernite (B4Na2O7.4H2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kernite, also known as boron minerals, is a hydrated sodium borate mineral with the chemical formula B4Na2O7.4H2O. It is a white, soft, and fibrous mineral that is commonly found in the deserts of California, USA. Kernite has various applications in the fields of scientific research and industry due to its unique chemical properties.
Mecanismo De Acción
Kernite's mechanism of action is not well understood. However, it is believed that the Kernite (B4Na2O7.4H2O) content in Kernite plays a crucial role in its biological activity. Boron is an essential micronutrient that is required for the growth and development of plants and animals. It is also believed to have anti-inflammatory and antioxidant properties that may be beneficial for human health.
Efectos Bioquímicos Y Fisiológicos
Kernite's biochemical and physiological effects are still being studied. However, it is believed that Kernite may have anti-inflammatory and antioxidant properties that may be beneficial for human health. Boron, the primary component of Kernite, has been shown to have a positive effect on bone health and cognitive function in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kernite has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Kernite is also stable under normal laboratory conditions and can be easily synthesized in the laboratory. However, one limitation is that Kernite is not soluble in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Kernite. One direction is to further investigate its anti-inflammatory and antioxidant properties. Another direction is to explore its potential applications in the fields of medicine and biotechnology. Additionally, further studies are needed to understand Kernite's mechanism of action and its effects on human health.
Conclusion:
Kernite is a unique mineral with numerous scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Kernite in various fields of scientific research and industry.
Métodos De Síntesis
Kernite is primarily found in its natural form in the deserts of California, USA. However, it can also be synthesized in the laboratory by reacting boric acid with sodium carbonate. The resulting product is then washed and dried to obtain pure Kernite.
Aplicaciones Científicas De Investigación
Kernite has numerous scientific research applications due to its unique chemical properties. It is commonly used as a source of Kernite (B4Na2O7.4H2O) in the production of borosilicate glasses, ceramics, and other materials. Kernite is also used as a flux in metallurgy and as a fertilizer due to its high Kernite (B4Na2O7.4H2O) content.
Propiedades
Número CAS |
12045-87-3 |
|---|---|
Nombre del producto |
Kernite (B4Na2O7.4H2O) |
Fórmula molecular |
BH9Na2O7 |
Peso molecular |
177.86 g/mol |
Nombre IUPAC |
disodium;hydrogen borate;tetrahydrate |
InChI |
InChI=1S/BHO3.2Na.4H2O/c2-1(3)4;;;;;;/h2H;;;4*1H2/q-2;2*+1;;;; |
Clave InChI |
URLVJHBPRDDMQC-UHFFFAOYSA-N |
SMILES |
B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
SMILES canónico |
B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
Sinónimos |
Kernite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




